molecular formula C7H3Cl3O2 B7724713 2,3,5-Trichlorobenzoic acid CAS No. 8003-94-9

2,3,5-Trichlorobenzoic acid

Cat. No.: B7724713
CAS No.: 8003-94-9
M. Wt: 225.5 g/mol
InChI Key: CGFDSIZRJWMQPP-UHFFFAOYSA-N
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Description

2,3,5-Trichlorobenzoic acid is a chlorobenzoic acid that is benzoic acid in which the ring hydrogens at positions 2,3 and 5 are substituted by chloro groups . It has a role as a bacterial xenobiotic metabolite .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1,3,5-trichloro-benzene and tetracol phenixin with aluminum trichloride (anhydrous) in a reactor . The reaction is carried out at 78°C for 8 hours .


Molecular Structure Analysis

The molecular formula of this compound is C7H3Cl3O2 . Its average mass is 225.456 Da and its monoisotopic mass is 223.919861 Da .


Chemical Reactions Analysis

This compound can react with carbon disulfide and potassium hydroxide followed by treatment with hydrazine hydrate to afford 3-(2,3,5-trichlorophenyl)-4-amino-1,2,4-triazole-5-thione . This triazole can also be synthesized by fusing this compound with thiocarbohydrazide .


Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 329.4±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 60.4±3.0 kJ/mol and a flash point of 153.0±26.5 °C .

Scientific Research Applications

  • Antimicrobial and Anti-Inflammatory Activities : 2,3,5-Trichlorobenzoic acid was used in the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which showed promising antimicrobial and anti-inflammatory activities (Karegoudar et al., 2008).

  • Chemistry of Tetranuclear Complexes : It was used in the synthesis of three novel 3d–4f tetranuclear complexes, contributing to the study of their magnetic properties (Zhang & Zheng, 2016).

  • Persistence in Wheat Plants and Animals : A study explored the persistence of 2,3,6-Trichlorobenzoic acid (closely related to this compound) in wheat plants and in rabbits and mice, contributing to understanding its environmental impact and bioaccumulation (Balayannis et al., 1965).

  • Co-Metabolism in Bacterial Culture : The degradation properties of this compound were investigated in a bacterial culture, highlighting its potential in bioremediation (Baggi et al., 2008).

  • Soil Persistence and Movement : A study on the persistence and movement of 2,3,6-TBA (similar to this compound) in soil provided insights into its environmental stability and potential risks (Phillips, 1968).

Safety and Hazards

2,3,5-Trichlorobenzoic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

Future Directions

In the field of organic photovoltaics (OPVs), 2,3,5-Trichlorobenzoic acid has been utilized as an anode interface layer (AIL) material . The in situ self-assembly of this compound eliminates the need for separate solution processing, thermal evaporation, or thermal annealing, making it more energy-efficient and streamlined for future industrialization of OPVs .

Properties

IUPAC Name

2,3,5-trichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFDSIZRJWMQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074285
Record name 2,3,5-Trichlorobenzoic acid
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Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50-73-7, 8003-94-9
Record name 2,3,5-Trichlorobenzoic acid
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Record name Benzoic acid, 2,3,5-trichloro-
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Record name Benzoic acid, 2,3,5(or 2,3,6)-trichloro-
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Record name Benzoic acid, 2,3,5-trichloro-
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Record name 2,3,5-Trichlorobenzoic acid
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Record name 2,3,5-Trichlorobenzoic acid
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Synthesis routes and methods

Procedure details

Powered sodium nitrite (37.0 g, 0.54M) was added portionwise to concentrated sulphuric acid (270 ml) which was stirred under an atmosphere of nitrogen. The temperature of the mixture was not allowed to rise above 70°. Meanwhile 3-amino-2,5-dichlorobenzoic acid (100 g, 0.45M) was dissolved in hot glacial acetic acid (1,200 ml), the resultant solution was cooled rapidly to room temperature and added dropwise to the above stirred and cooled nitrous acid mixture so that the internal temperature did not rise above 30°. The solution formed after the addition was left at room temperature for 2 hours then was slowly added to a stirred solution of cuprous chloride (97 g, 0.97M) in concentrated hydrochloric acid (970 ml). The resultant mixture was stirred until the nitrogen evolution had ceased and was then left overnight. The solid was filtered off, washed well with water and dried in vacuo. Yield 90.1 g (89%) m.p. 164°-165° C. (uncorrected).
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cuprous chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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